7-Benzyloxyquinoline
Overview
Description
7-Benzyloxyquinoline is an organic compound with the chemical formula C16H13NO. It is a solid substance that appears as white crystals. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dichloromethane. It is known for its stable chemical properties, allowing it to withstand certain thermal and oxidative conditions .
Mechanism of Action
Target of Action
The primary target of 7-Benzyloxyquinoline is Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is a major drug-metabolizing enzyme in the human liver, responsible for metabolizing a wide variety of drugs and xenobiotic compounds .
Mode of Action
This compound acts as a fluorogenic substrate for CYP3A4 . This means that it is metabolized by CYP3A4, and this metabolic process results in the production of a fluorescent product. This fluorescence can be measured, providing a quantitative readout of CYP3A4 activity .
Biochemical Pathways
The metabolism of this compound by CYP3A4 is part of the broader drug metabolism pathway in the liver . This pathway involves multiple enzymes and is responsible for the breakdown and elimination of drugs and other foreign compounds from the body.
Pharmacokinetics
Given that it is a substrate for cyp3a4, it is likely that its bioavailability is influenced by the activity of this enzyme . For example, substances that inhibit CYP3A4 could potentially increase the bioavailability of this compound by slowing its metabolism .
Result of Action
The primary result of this compound’s action is the production of a fluorescent product through its metabolism by CYP3A4 . This can be used as a readout of CYP3A4 activity, making this compound a useful tool for studying this enzyme .
Action Environment
The action of this compound is likely influenced by various environmental factors. For example, the activity of CYP3A4, and thus the metabolism of this compound, can be affected by factors such as diet, age, and the presence of other drugs . Additionally, the stability of this compound may be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
7-Benzyloxyquinoline interacts with the enzyme CYP3A4 . This interaction is crucial in the metabolism of the compound. The nature of this interaction involves the compound serving as a substrate for the enzyme, leading to various biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the enzyme CYP3A4 . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a substrate for the enzyme CYP3A4 . This interaction can lead to changes in gene expression and enzyme activity, contributing to its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathway of the enzyme CYP3A4 . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with the enzyme CYP3A4, it is likely that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and interactions, it is likely that it may be directed to specific compartments or organelles within the cell .
Preparation Methods
7-Benzyloxyquinoline can be synthesized through the oxidation of benzopyridinol. One common method involves reacting benzopyridinol with benzyl bromide, followed by a series of steps to achieve the final product . The reaction conditions typically require a controlled environment to ensure the desired yield and purity of the compound.
Chemical Reactions Analysis
7-Benzyloxyquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Coupling Reactions: It can also be involved in coupling reactions, often using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Comparison with Similar Compounds
7-Benzyloxyquinoline can be compared to other similar compounds, such as:
7-Benzyloxy-4-trifluoromethyl-coumarin: Both compounds are used as substrates for cytochrome P450 3A4, but they bind to different domains within the enzyme’s active site.
Testosterone: Another substrate for cytochrome P450 3A4, testosterone also binds to different domains compared to this compound.
The uniqueness of this compound lies in its specific binding properties and its utility in high-throughput screening for drug interactions, making it a valuable tool in pharmaceutical research .
Properties
IUPAC Name |
7-phenylmethoxyquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-9-8-14-7-4-10-17-16(14)11-15/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDLHXXVIBTSJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC=N3)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157214 | |
Record name | 7-Benzyloxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131802-60-3 | |
Record name | 7-Benzyloxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131802603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzyloxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Benzyloxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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